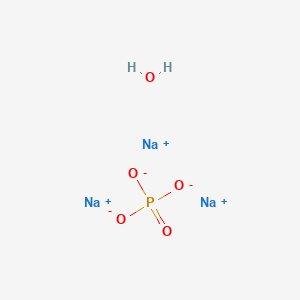
Sodium phosphate, tribasic, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium phosphate, tribasic, monohydrate, also known as trisodium phosphate monohydrate, is an inorganic compound with the chemical formula Na₃PO₄·H₂O. It is a white, granular or crystalline solid that is highly soluble in water, producing an alkaline solution. This compound is widely used in various industries due to its versatile properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium phosphate, tribasic, monohydrate is typically synthesized by the neutralization of phosphoric acid with sodium hydroxide or sodium carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
H3PO4+3NaOH→Na3PO4+3H2O
In this reaction, phosphoric acid reacts with sodium hydroxide to produce sodium phosphate and water .
Industrial Production Methods
In industrial settings, this compound is produced by reacting phosphoric acid with sodium carbonate. The reaction is carried out in large reactors, and the resulting product is then crystallized and dried to obtain the monohydrate form. The process involves careful control of temperature and pH to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium phosphate, tribasic, monohydrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form corresponding sodium salts and phosphoric acid.
Precipitation: Reacts with calcium chloride to form calcium phosphate and sodium chloride.
Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium hydroxide and phosphoric acid.
Common Reagents and Conditions
Hydrochloric Acid: Reacts with sodium phosphate to form sodium chloride and phosphoric acid.
Calcium Chloride: Reacts to form calcium phosphate and sodium chloride.
Major Products Formed
Phosphoric Acid: Formed during neutralization reactions.
Calcium Phosphate: Formed during precipitation reactions.
Scientific Research Applications
Sodium phosphate, tribasic, monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffer solution component.
Biology: Employed in the preparation of buffer solutions for biological experiments.
Medicine: Used as a laxative and in the preparation of bowel cleansing solutions before medical procedures.
Industry: Utilized in detergents, water treatment, and as a cleaning agent
Mechanism of Action
Sodium phosphate, tribasic, monohydrate exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
- Monosodium Phosphate (NaH₂PO₄)
- Disodium Phosphate (Na₂HPO₄)
- Trisodium Phosphate (Na₃PO₄)
Uniqueness
Sodium phosphate, tribasic, monohydrate is unique due to its high solubility in water and its ability to produce an alkaline solution. It is also highly effective as a cleaning agent and corrosion inhibitor, making it valuable in various industrial applications .
Properties
CAS No. |
27176-08-5 |
|---|---|
Molecular Formula |
H2Na3O5P |
Molecular Weight |
181.96 g/mol |
IUPAC Name |
trisodium;phosphate;hydrate |
InChI |
InChI=1S/3Na.H3O4P.H2O/c;;;1-5(2,3)4;/h;;;(H3,1,2,3,4);1H2/q3*+1;;/p-3 |
InChI Key |
YNIRKEZIDLCCMC-UHFFFAOYSA-K |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















